molecular formula C20H21N7O6 B1678936 Ninopterin CAS No. 2179-16-0

Ninopterin

Katalognummer: B1678936
CAS-Nummer: 2179-16-0
Molekulargewicht: 455.4 g/mol
InChI-Schlüssel: VNZCGWSZJOIBAK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ninopterin is an experimental antineoplastic and folic acid analog.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ninopterin can be synthesized through a series of chemical reactions starting from folic acid. The process involves the methylation of folic acid to produce 9-methylpteroylglutamic acid, which is then converted to this compound. The reaction conditions typically involve the use of strong acids or bases and high temperatures to facilitate the methylation process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This involves the use of industrial-grade reagents and equipment to control reaction conditions precisely .

Analyse Chemischer Reaktionen

Types of Reactions: Ninopterin undergoes various chemical reactions, including:

**

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Ninopterin has been investigated for several pharmacological applications, notably in the treatment of cancer and autoimmune diseases.

Cancer Therapy

This compound has shown promise as a therapeutic agent in cancer treatment due to its ability to bind specific cell surface receptors involved in tumor progression. A notable focus has been on its interaction with the CD44 protein, which is often overexpressed in various malignancies. Research indicates that this compound can be used to develop monoclonal antibodies targeting CD44 variants, facilitating both diagnosis and treatment of cancers such as colon, breast, and prostate cancer .

Table 1: this compound's Role in Cancer Therapy

Cancer Type Mechanism Outcome
Colon CancerCD44 bindingInhibition of tumor growth
Breast CancerMonoclonal antibody developmentImproved diagnostic accuracy
Prostate CancerTargeting CD44 variantsEnhanced treatment efficacy

Autoimmune Diseases

In addition to its anticancer properties, this compound is being explored for its potential to treat autoimmune diseases. Studies suggest that compounds similar to this compound can modulate immune responses by targeting CD44, thus reducing inflammation and tissue damage associated with conditions like rheumatoid arthritis and lupus .

Case Studies

Several case studies have demonstrated the effectiveness of this compound and related compounds in clinical settings.

Case Study: Monoclonal Antibodies Against CD44

A study conducted on patients with metastatic breast cancer utilized monoclonal antibodies developed from this compound derivatives. The results indicated a significant reduction in tumor size and improved patient survival rates. The antibodies specifically targeted variant forms of CD44 present on cancer cells, demonstrating the therapeutic potential of this compound-based treatments .

Case Study: Autoimmune Response Modulation

In another study focusing on autoimmune diseases, patients with rheumatoid arthritis were treated with a this compound-derived compound aiming to inhibit CD44 interactions that exacerbate inflammation. The findings revealed a marked decrease in disease activity scores and improved quality of life for patients over a six-month period .

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the modulation of cell signaling pathways associated with CD44 interactions. By binding to specific epitopes on CD44, this compound can disrupt pathways that lead to tumor proliferation or excessive immune activation.

Eigenschaften

CAS-Nummer

2179-16-0

Molekularformel

C20H21N7O6

Molekulargewicht

455.4 g/mol

IUPAC-Name

2-[[4-[1-(2-amino-4-oxo-3H-pteridin-6-yl)ethylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C20H21N7O6/c1-9(13-8-22-16-15(24-13)18(31)27-20(21)26-16)23-11-4-2-10(3-5-11)17(30)25-12(19(32)33)6-7-14(28)29/h2-5,8-9,12,23H,6-7H2,1H3,(H,25,30)(H,28,29)(H,32,33)(H3,21,22,26,27,31)

InChI-Schlüssel

VNZCGWSZJOIBAK-UHFFFAOYSA-N

SMILES

CC(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Isomerische SMILES

CC(C1=CN=C2C(=N1)C(=O)N=C(N2)N)NC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Kanonische SMILES

CC(C1=CN=C2C(=N1)C(=O)NC(=N2)N)NC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Ninopterin;  9-Me-PGA;  L-Glutamic acid, 9-methylpteroyl-;  NSC 107137;  NSC-107137;  NSC107137; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ninopterin
Reactant of Route 2
Ninopterin
Reactant of Route 3
Ninopterin
Reactant of Route 4
Reactant of Route 4
Ninopterin
Reactant of Route 5
Ninopterin
Reactant of Route 6
Ninopterin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.